molecular formula C18H15NaO3 B12854652 sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate

sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate

Cat. No.: B12854652
M. Wt: 302.3 g/mol
InChI Key: WJLGWTMFOUPTMF-UHFFFAOYSA-M
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Description

Sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate is a complex organic compound belonging to the class of chromen-4-olates This compound is characterized by its unique structure, which includes a chromone core substituted with a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with phenylpropyl bromide in the presence of a base, followed by cyclization to form the chromone core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone-2,3-diones, while reduction can produce dihydrochromones.

Scientific Research Applications

Sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-yl hydrogen sulfate
  • 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-yl acetate

Comparison: Compared to its analogs, sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate exhibits unique properties due to the presence of the sodium ion. This can influence its solubility, reactivity, and biological activity. For instance, the sodium salt form may have enhanced solubility in aqueous solutions, making it more suitable for certain applications .

Properties

Molecular Formula

C18H15NaO3

Molecular Weight

302.3 g/mol

IUPAC Name

sodium;2-oxo-3-(1-phenylpropyl)chromen-4-olate

InChI

InChI=1S/C18H16O3.Na/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20;/h3-11,13,19H,2H2,1H3;/q;+1/p-1

InChI Key

WJLGWTMFOUPTMF-UHFFFAOYSA-M

Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]

Origin of Product

United States

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